molecular formula C15H19NOS B2809644 (2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 544663-12-9

(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No. B2809644
CAS RN: 544663-12-9
M. Wt: 261.38
InChI Key: ZSNFZTRKKHBCTN-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide, also known as THJ-2201, is a synthetic cannabinoid that is commonly used in scientific research. It belongs to the class of indazole carboxamide compounds and acts as a potent agonist of the cannabinoid receptors CB1 and CB2. The compound has gained significant attention in recent years due to its potential therapeutic applications in various medical conditions.

Scientific Research Applications

Synthesis and Biological Activity

Novel cycloalkylthiophene-Schiff bases and their metal complexes have been synthesized and tested for their antibacterial and antifungal activities. These compounds showed activity against a range of pathogenic bacteria and yeast, with some exhibiting comparable activity to standard antibiotics and antifungal drugs (Altundas et al., 2010). Additionally, the electrophilic intramolecular cyclization of certain derivatives has led to the creation of complex molecules with potential biological applications (Danilyuk et al., 2016).

Crystal Structure Analysis

The crystal structure of related compounds has been determined, providing insights into their molecular conformation and stabilization mechanisms through hydrogen bonding and π-π stacking interactions. Such structural information is crucial for understanding the reactivity and potential applications of these compounds in materials science and pharmaceuticals (Kumar et al., 2016).

Material Science Applications

Thiophene derivatives are of significant interest in material science due to their electronic properties. They are utilized in organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells, highlighting their versatility and importance in advancing technology (Nagaraju et al., 2018).

Antimicrobial and Anti-inflammatory Properties

Some derivatives have been synthesized and screened for anti-inflammatory, analgesic, and antimicrobial activities, showing promising results in these areas. Such studies contribute to the development of new therapeutic agents (Ashalatha et al., 2009).

Enaminone Complexes

The synthesis of enaminones derived from thiophene and their metal chelates has been explored. These compounds have been tested for bioactivity against various bacteria and fungi, highlighting their potential as antimicrobial agents (Jeragh & Elassar, 2015).

properties

IUPAC Name

(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c17-15(9-8-14-7-4-12-18-14)16-11-10-13-5-2-1-3-6-13/h4-5,7-9,12H,1-3,6,10-11H2,(H,16,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNFZTRKKHBCTN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=CC1)CCNC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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